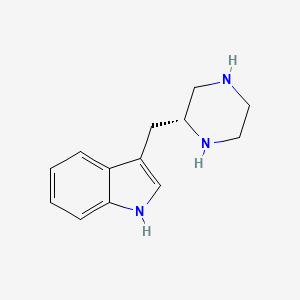

(R)-3-(Piperazin-2-ylmethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

3-[[(2R)-piperazin-2-yl]methyl]-1H-indole |

InChI |

InChI=1S/C13H17N3/c1-2-4-13-12(3-1)10(8-16-13)7-11-9-14-5-6-15-11/h1-4,8,11,14-16H,5-7,9H2/t11-/m1/s1 |

InChI Key |

ODKQLQNWOTWGKY-LLVKDONJSA-N |

Isomeric SMILES |

C1CN[C@@H](CN1)CC2=CNC3=CC=CC=C32 |

Canonical SMILES |

C1CNC(CN1)CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Approaches for R 3 Piperazin 2 Ylmethyl 1h Indole and Its Analogs

General Synthetic Strategies for Indole (B1671886) Derivatives

The indole nucleus is a ubiquitous scaffold in natural products and pharmaceuticals, leading to the development of a vast array of synthetic methods for its construction and functionalization. scilit.commdpi.com

Conventional Synthetic Pathways to Substituted Indoles

Historically, the synthesis of substituted indoles has relied on a set of well-established named reactions. These methods typically involve the construction of the indole ring from acyclic precursors. While effective, these traditional approaches can sometimes be limited by harsh reaction conditions and a lack of broad functional group tolerance.

A common strategy for introducing substituents at the C3 position of the indole ring is through Friedel-Crafts-type reactions. For instance, the acylation of indoles at the C3 position can be achieved using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like indium trichloride. chemijournal.com Another approach involves the reaction of indole with cyanoacetic acid in acetic anhydride to yield 3-cyanoacetylindole, which can then be hydrolyzed to 3-acetylindole. chemijournal.com

Furthermore, 3-substituted indoles can be synthesized via reactive alkylideneindolenine intermediates. These intermediates are generated from 3-substituted indoles with suitable leaving groups and can react with a variety of nucleophiles to afford functionalized indole derivatives. rsc.org One-pot, three-component coupling reactions have also been developed, for example, by reacting an indole, a benzaldehyde, and N-methylaniline using a Yb(OTf)3-SiO2 catalyst to produce 3-substituted indoles. chapman.edu

| Conventional Method | Reagents | Key Features | Reference |

| Friedel-Crafts Acylation | Indole, Acetyl chloride/Acetic anhydride, InCl3 | Direct C3-acylation | chemijournal.com |

| Cyanoacetylation-Hydrolysis | Indole, Cyanoacetic acid, Acetic anhydride, NaOH | High yield for 3-acetylindole | chemijournal.com |

| Alkylideneindolenine Intermediates | 3-substituted indole with leaving group, Nucleophile | Versatile for various C3-substituents | rsc.org |

| Three-Component Coupling | Indole, Benzaldehyde, N-methylaniline, Yb(OTf)3-SiO2 | Efficient one-pot synthesis | chapman.edu |

Modern Catalyst-Driven Indole Functionalization

The advent of modern catalytic methods has revolutionized the functionalization of the indole core, offering milder reaction conditions, higher selectivity, and a broader substrate scope. scilit.com Transition metal catalysis, in particular, has enabled the direct C-H functionalization of indoles, avoiding the need for pre-functionalized starting materials. researchgate.net

Catalytic systems based on palladium, rhodium, and copper have been successfully employed for the site-selective functionalization of various positions on the indole ring. researchgate.netnih.gov For instance, directing groups can be installed on the indole nitrogen to guide the catalyst to specific C-H bonds, allowing for arylation, olefination, acylation, and alkylation at positions that are otherwise difficult to access. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely used to introduce aryl or vinyl groups at the C3 position. researchgate.net

In addition to transition metal catalysis, organocatalysis has emerged as a powerful tool for the enantioselective functionalization of indoles. Chiral Brønsted acids and other small molecule catalysts can activate indoles towards nucleophilic attack, enabling the stereocontrolled synthesis of 3-substituted indoles. nih.gov

Synthesis of Piperazine-Containing Compounds

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. mdpi.comresearchgate.net Its synthesis and functionalization are therefore of significant importance.

Key Reactions for Piperazine Ring Formation

The construction of the piperazine ring can be achieved through several synthetic routes. A common method involves the cyclization of 1,2-diamines with suitable dielectrophiles. rsc.org For example, the reaction of an N-substituted ethylenediamine with an α-halo ester can lead to the formation of a piperazinone, which can then be reduced to the corresponding piperazine. Another classical approach is the reaction of bis(2-chloroethyl)amine with an aniline derivative. nih.gov

More contemporary methods for piperazine synthesis include catalytic reductive cyclization of dioximes and palladium-catalyzed cyclization reactions. mdpi.comnih.govorganic-chemistry.org The reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines, provides a route to substituted piperazines. mdpi.comnih.gov Palladium-catalyzed methods can couple a propargyl unit with a diamine to yield highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org

| Piperazine Formation Method | Starting Materials | Key Features | Reference |

| Cyclization of 1,2-diamines | N-substituted ethylenediamine, α-halo ester | Forms piperazinone intermediate | rsc.orgresearchgate.net |

| Reaction with bis(2-chloroethyl)amine | Aniline derivative, bis(2-chloroethyl)amine | Classical and direct approach | nih.gov |

| Reductive Cyclization of Dioximes | Primary amine, Nitrosoalkenes | Stereoselective formation of substituted piperazines | mdpi.comnih.gov |

| Palladium-Catalyzed Cyclization | Propargyl unit, Diamine | High regio- and stereocontrol | organic-chemistry.org |

Functionalization of Piperazine Nitrogen Atoms

The two nitrogen atoms in the piperazine ring offer opportunities for further functionalization, which is crucial for modulating the pharmacological properties of the final compound. N-alkylation and N-arylation are the most common modifications.

N-alkylation can be readily achieved through nucleophilic substitution with alkyl halides or by reductive amination. nih.gov The choice of reagents and conditions allows for the selective mono- or di-alkylation of the piperazine nitrogens.

N-arylation is typically accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is often necessary to control the regioselectivity of these reactions, especially when synthesizing unsymmetrically substituted piperazines. mdpi.comnih.gov

Chiral Synthesis and Stereocontrol in Indole-Piperazine Architectures

The biological activity of (R)-3-(Piperazin-2-ylmethyl)-1H-indole is critically dependent on the stereochemistry at the C2 position of the piperazine ring. Therefore, stereoselective synthetic strategies are essential for its preparation.

One approach to achieve stereocontrol is to start from a chiral precursor. For instance, α-amino acids can be used as starting materials to synthesize enantiomerically pure 2-substituted piperazines. rsc.org The key step in such a synthesis often involves an aza-Michael addition of a chiral diamine to an activated alkene. rsc.org

Asymmetric catalysis can also be employed to establish the desired stereocenter. For example, the enantioselective reduction of a piperazinone precursor can yield a chiral piperazine. Alternatively, a chiral auxiliary can be used to direct the stereochemical outcome of a key bond-forming reaction, followed by its subsequent removal.

In the context of synthesizing complex molecules like this compound, a convergent synthetic strategy is often employed. This involves the separate synthesis of the chiral piperazine fragment and the indole moiety, followed by their coupling in a later step. This approach allows for greater flexibility and optimization of the synthesis of each component. The coupling itself can be achieved through various methods, such as reductive amination between a piperazine and an indole-3-carboxaldehyde derivative, or through nucleophilic substitution of a suitable leaving group on the indole side chain by the piperazine nitrogen.

Enantioselective Synthesis of Chiral Piperazine Precursors from Chiral Pool Materials

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids and carbohydrates. These molecules serve as excellent starting materials for the synthesis of complex chiral molecules. α-Amino acids are particularly well-suited for the synthesis of chiral 2-substituted piperazines due to their inherent stereochemistry.

A common strategy involves a multi-step sequence starting from a natural α-amino acid. rsc.org This approach typically includes the protection of the amino and carboxylic acid groups, followed by transformations to construct the six-membered piperazine ring. For instance, a synthetic route can be designed to yield orthogonally protected, enantiomerically pure 2-substituted piperazines in just four steps from α-amino acids. rsc.org The key transformation in such a sequence can be an aza-Michael addition involving a bis-protected chiral 1,2-diamine. rsc.org

Another approach leverages the chirality of compounds like (R)-(–)-phenylglycinol as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. nih.gov This method proceeds through a protected 2-oxopiperazine intermediate. nih.gov The use of amino acid derivatives is also highlighted in the synthesis of piperazine-2-carboxamides, which are potent and selective MC4R agonists. nih.gov The synthesis begins with commercially available methyl N-β-Boc-l-α,β-diaminopropionate hydrochloride, which is converted to a diamine and then undergoes intramolecular reductive amination to form the piperazine ring. nih.gov

The table below summarizes representative chiral pool starting materials and the synthetic strategies employed to obtain chiral piperazine precursors.

| Chiral Pool Source | Key Synthetic Strategy | Resulting Precursor Type | Reference |

| α-Amino Acids | Aza-Michael addition of a bis-protected chiral 1,2-diamine | Orthogonally protected 2-substituted piperazines | rsc.org |

| (R)-(–)-Phenylglycinol | Use as a chiral auxiliary via a 2-oxopiperazine intermediate | (R)-(+)-2-methylpiperazine | nih.gov |

| L-α,β-Diaminopropionate | Intramolecular reductive amination | 5-Alkylated-2-piperazinecarboxylic acids | nih.gov |

| L-Leucine | Reductive cyclization of dioximes | Chiral Boc-protected piperazines | nih.gov |

These methods provide reliable access to the chiral piperazine core, which can then be further functionalized and coupled with the indole moiety.

Diastereoselective Transformations in Indole-Piperazine Conjugation

A key strategy involves the cyclization of a linear precursor that already contains both the indole and the chiral piperazine fragments. The stereochemistry of the final product is dictated by the existing chiral center on the piperazine ring, which directs the approach of the reacting groups. A plausible mechanism for such a diastereoselective cyclization involves the formation of a carbanionic intermediate, which then undergoes an intramolecular nucleophilic attack by the indole nitrogen to generate the final product via a 6-endo-trig cyclization. nih.gov This approach has been successfully used to synthesize novel pyrazinoindolones with high diastereoselectivity. nih.gov

The synthesis of indole-fused diketopiperazines can also be achieved through a post-Ugi cyclization. researchgate.net An Ugi four-component reaction creates a linear precursor which then undergoes an intramolecular cyclization to yield the final fused heterocyclic system. researchgate.net The stereochemical outcome of such cyclizations can be influenced by the reaction conditions and the nature of the substituents.

Asymmetric Catalysis in the Construction of Chiral Indole-Piperazine Systems

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter using a small amount of a chiral catalyst. This approach is often more efficient and versatile. For the synthesis of this compound, asymmetric catalysis can be applied to establish the chiral center on the piperazine ring.

One of the most effective methods is the asymmetric hydrogenation of prochiral precursors. Optically active piperazine-2-carboxylic acid derivatives can be prepared by the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives. google.com This reaction is catalyzed by optically active rhodium complexes, yielding the desired enantiomer with high selectivity. google.com

Another prominent strategy is the asymmetric reduction of imines. Chiral amines, the building blocks of piperazines, can be synthesized through the catalytic asymmetric reduction of imines. rsc.org This can be achieved using either heterogeneous catalysts, where the active catalyst is immobilized on a support, or homogeneous catalysts that are later removed. rsc.org Biocatalytic methods, employing enzymes like imine reductases (IREDs), also provide an excellent route to chiral piperidines and piperazines. researchgate.net These enzymatic reactions can be coupled in one-pot processes, for instance, combining a transaminase to create a chiral imine intermediate which is then reduced in situ by an IRED. researchgate.net

The table below details various asymmetric catalytic methods applicable to the synthesis of chiral piperazine systems.

| Catalytic Method | Substrate | Catalyst Type | Key Features | Reference |

| Asymmetric Hydrogenation | Pyrazinecarboxylic acid derivatives | Chiral Rhodium complexes | Industrial applicability for optically active piperazine-2-carboxylic acid | google.com |

| Asymmetric Imine Reduction | Imines | Homogeneous/Heterogeneous catalysts | Recyclable catalyst systems, simplified work-up | rsc.org |

| Biocatalytic Imine Reduction | Enamine or imine intermediates | Imine Reductases (IREDs) | High enantioselectivity (>99% ee), chemo-enzymatic cascades | researchgate.net |

| Asymmetric Annulation | Imines and Allenes | Chiral phosphepines | Furnishes functionalized piperidine (B6355638) derivatives with good stereoselectivity | researchgate.net |

These catalytic methods provide versatile and highly selective routes to the chiral piperazine core, which is a critical component of this compound.

Advanced Synthetic Techniques for this compound Production

Modern synthetic chemistry emphasizes efficiency, atom economy, and sustainability. Advanced techniques such as multicomponent reactions and green chemistry protocols are increasingly being applied to the synthesis of complex molecules like indole-piperazine derivatives.

Multicomponent Reactions in Indole-Piperazine Synthesis

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. chemrxiv.org MCRs are highly convergent and atom-economical, making them ideal for generating molecular diversity and constructing complex scaffolds efficiently.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful tools for synthesizing heterocyclic compounds. researchgate.netarkat-usa.org The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be designed to produce linear precursors that are then cyclized to form indole-fused piperazinones or other related structures. nih.govresearchgate.net For example, a sequence involving an Ugi reaction followed by an intramolecular N-alkylation has been developed to produce pyrazinoindolones. nih.gov

The Petasis reaction, which involves the condensation of an amine, an aldehyde, and a boronic acid, is another MCR that can be adapted for indole chemistry. acs.org Indoles can serve as the nucleophilic component in such reactions to create complex, functionalized derivatives. acs.org These MCR-based strategies allow for the rapid assembly of the core indole-piperazine structure from simple and diverse starting materials. rsc.orgresearchgate.net

Green Chemistry Approaches and Sustainable Synthetic Protocols for Indole Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openmedicinalchemistryjournal.com The synthesis of indole derivatives is increasingly benefiting from the application of green chemistry principles.

Key green methodologies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize side reactions compared to conventional heating methods. tandfonline.comtandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a central tenet of green chemistry. openmedicinalchemistryjournal.com Multicomponent reactions for preparing 3-substituted indoles have been successfully carried out in water. openmedicinalchemistryjournal.com

Solvent-Free and Catalyst-Free Conditions: Whenever possible, performing reactions without a solvent reduces waste and simplifies purification. Some indole syntheses can be achieved under solvent- and catalyst-free conditions using visible light irradiation, offering a highly economical and green route. openmedicinalchemistryjournal.com

Reusable Catalysts: The use of solid acid catalysts like Cellulose Sulfuric Acid (CSA) provides a green alternative to traditional acid catalysts. openmedicinalchemistryjournal.com These catalysts are non-hygroscopic, easy to handle, and can be recovered and reused multiple times without a significant loss of activity. openmedicinalchemistryjournal.com

The table below compares conventional and green synthetic protocols for the synthesis of indole derivatives.

| Synthetic Step/Reaction | Conventional Method | Green Chemistry Approach | Advantages of Green Approach | Reference |

| General Synthesis | Heating with organic solvents | Microwave irradiation | Rapid, high yields, environmentally friendly | tandfonline.comtandfonline.com |

| Michael Addition | Organic solvents, strong bases | Bronsted acid ionic liquid | Recyclable catalyst, milder conditions | openmedicinalchemistryjournal.com |

| Condensation Reactions | Volatile organic solvents | Water as a medium | Non-toxic, inexpensive, safe | openmedicinalchemistryjournal.com |

| Aldehyde-Indole Condensation | Lewis acid catalysts in organic solvents | Solvent-free, visible light irradiation | No catalyst or solvent waste, economical | openmedicinalchemistryjournal.com |

By integrating these advanced synthetic techniques, the production of this compound and its analogs can be made more efficient, cost-effective, and environmentally sustainable.

Biological Target Identification and Ligand Receptor Interaction Mechanisms

Investigation of Receptor Binding Profiles for (R)-3-(Piperazin-2-ylmethyl)-1H-indole Analogs

Analogs of this compound, which combine an indole (B1671886) core with a piperazine (B1678402) moiety, have been investigated for their affinity toward several key receptors. The indole ring, a privileged scaffold in medicinal chemistry, and the versatile piperazine group allow for a wide range of structural modifications that fine-tune binding affinity and selectivity.

Sigma Receptor Affinity and Selectivity Studies (σ1, σ2)

Sigma receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets for therapeutic intervention in neuropsychiatric disorders and cancer. Ligands are often classified as agonists or antagonists, with some putative sigma-agonists like (+)-SKF 10,047 showing sensitivity to GTP, suggesting a link to G-protein regulatory systems. nih.gov Other compounds, such as haloperidol (B65202) and rimcazole, act as sigma-antagonists. nih.gov

While the piperazine motif is common in sigma receptor ligands, a recent study discovered several potent antiprion compounds known to bind to σ1 and σ2 receptors. nih.gov Surprisingly, the study demonstrated that the antiprion activity of these molecules was independent of the sigma receptors themselves, as knocking out the genes for these receptors did not alter the compounds' efficacy. nih.gov This suggests that while indole-piperazine analogs may show affinity for sigma receptors, the resulting downstream activity may not be directly mediated by them, highlighting a complex mechanism of action that warrants further investigation. nih.gov

Exploration of Other Neurotransmitter Receptor Interactions (e.g., Dopamine (B1211576), Opioid, NMDA)

The interaction of indole-piperazine analogs extends to several other critical neurotransmitter systems.

Dopamine Receptors: Analogs featuring an indole ring linked to a piperazine moiety have demonstrated significant affinity for dopamine D2 and D3 receptors. nih.gov The position of the linkage on the indole ring is crucial for binding affinity. For example, an analog with a 2-substituted indole amide (Compound 10e) was found to be seven times more potent at D3 receptors than its 3-substituted counterpart (Compound 10f). nih.gov This highlights the importance of the structural arrangement for receptor interaction. Specifically, compound 10e showed a high affinity for the D3 receptor (Ki = 0.55 nM) and high selectivity over the D2 receptor. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Indole-Piperazine Analogs

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

|---|---|---|

| 10e ((4-{2-[(5-Hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-ethyl}-piperazin-1-yl)-(1H-indol-2-yl)-methanone) | 51.2 | 0.55 |

| 10f ((4-{2-[(5-Hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-ethyl}-piperazin-1-yl)-(1H-indol-3-yl)-methanone) | 58.9 | 3.62 |

Data sourced from reference nih.gov.

Other related structures, such as those based on indazole and piperazine scaffolds, have also been developed as multi-target ligands for dopamine D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, which are important for treating schizophrenia. nih.gov

Opioid Receptors: The involvement of the opioidergic system has been identified for some piperazine derivatives. Molecular docking studies on thiazole-piperazine derivatives revealed significant interactions with µ- and δ-opioid receptors, which supports pharmacological findings of their antinociceptive effects. mdpi.com Furthermore, research into dual-target ligands has produced compounds that interact with both the mu-opioid receptor (MOR) and the dopamine D3 receptor (D3R), aiming for potent pain management without the addictive properties of classical opioids. nih.gov Some novel urea (B33335) derivatives of 1-aryl-2-aminoimidazoline have been identified as negative allosteric modulators (NAMs) of the human µ-opioid receptor, inhibiting β-arrestin recruitment when co-administered with an agonist. mdpi.com

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a key player in glutamatergic synaptic transmission. nih.gov Certain piperazine-2,3-dicarboxylic acid derivatives have been shown to act as dual antagonists of both NMDA and kainate receptors. nih.gov These compounds exhibit selectivity for different GluN2 subunits of the NMDA receptor, with some derivatives showing improved affinity for GluN2C and GluN2D over GluN2A and GluN2B. nih.gov This suggests that the piperazine scaffold can be tailored to achieve subtype-selectivity within the NMDA receptor family.

Enzyme Inhibition Studies and Mechanistic Insights

Beyond receptor binding, indole-piperazine analogs have been evaluated for their ability to inhibit key enzymes implicated in various diseases.

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

While direct studies on this compound are limited, the inhibitory mechanism of related indole-containing compounds like indomethacin (B1671933) on cyclooxygenase (COX) enzymes is well-documented. The time-dependent and functionally irreversible inhibition of COX-2 by indomethacin is attributed to the binding of its 2'-methyl group within a small hydrophobic pocket of the enzyme's active site, formed by residues such as Ala-527, Val-349, Ser-530, and Leu-531. nih.gov The removal of this methyl group results in a compound that can be easily competed off the enzyme by arachidonic acid. nih.gov This highlights that the presence and specific placement of small alkyl groups on the indole scaffold of an analog could be a critical determinant for potent and sustained COX inhibition. nih.gov

Other Enzyme Target Identification and Inhibition Kinetics (e.g., EGFR, Bcl-2, Mcl-1)

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR is a crucial target in oncology, and various piperazine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs). nih.gov A series of N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivatives showed potent inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range against cancer cell lines. nih.gov Similarly, pyrazolinyl-indole derivatives have been identified as potential EGFR inhibitors through molecular docking studies. mdpi.com The anti-proliferative effects of these compounds were found to correlate with their EGFR inhibitory activity. nih.gov

Table 2: Inhibitory Activity of Selected Piperazine Analogs Against EGFR

| Compound Class | Example Compound | Target Cell Line / Enzyme | IC50 Value (µM) |

|---|---|---|---|

| Phenylpiperazine Derivatives | Compound 3p | A549 cell culture | Nanomolar range |

| Indeno[1,2-c]pyrazoles | Compound 4 | EGFR TK | 17.58 |

| Rhodanine-Piperazine Hybrids | Compound 12 | MCF-7, MDA-MB-468 cells | Not specified, but most potent in series |

Data sourced from references nih.govmdpi.comnih.gov.

B-cell lymphoma 2 (Bcl-2) Inhibition: Bcl-2 is a key anti-apoptotic protein, and its inhibition is a promising strategy in cancer therapy. A novel series of N-alkylindole-isatin conjugates were designed to target this protein. nih.gov The study found that these hybrids could induce apoptosis in cancer cells by inhibiting Bcl-2, as well as cyclin-dependent kinase 2 (CDK2). The N-propylindole-5-methylisatin hybrid (Compound 8a) was particularly effective, showing broad-spectrum anti-proliferative action with GI50 values in the low micromolar range. nih.gov

Myeloid cell leukemia 1 (Mcl-1) Inhibition: Information regarding the direct inhibition of Mcl-1 by this compound or its close analogs is not prominently featured in the reviewed literature, indicating a potential area for future research.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a cornerstone in drug discovery for screening virtual libraries and proposing binding hypotheses before undertaking costly synthesis and biological testing. The process involves generating various conformations of the ligand within the binding site of a macromolecule and scoring these poses based on an energy function. nih.gov

For indole-piperazine derivatives, docking studies have been instrumental in understanding how these molecules interact with various receptors. The procedure typically begins with obtaining the crystal structure of the target protein, such as from the Protein Data Bank (PDB). nih.gov A grid is then generated around the active site of the receptor to define the space for the docking calculations. nih.gov

Docking simulations of indole-piperazine compounds have revealed specific and recurring interaction patterns with target proteins, such as the Dopamine (B1211576) D2 receptor. nih.govscispace.com A common binding mode involves the indole (B1671886) moiety inserting into a deep hydrophobic sub-pocket within the orthosteric binding site. nih.gov This pocket is often lined with non-polar amino acid residues. nih.gov

Simultaneously, the piperazine (B1678402) ring, particularly its protonated nitrogen atom, plays a crucial role in anchoring the ligand. It frequently forms a strong electrostatic interaction or salt bridge with a key acidic residue, such as Aspartic acid (Asp114) in the D2 receptor. nih.govscispace.com Further stabilization of the complex is achieved through interactions with other residues in the binding pocket, including Cysteine, Tryptophan, and Phenylalanine. nih.govscispace.com In some cases, the ligand is long enough to span from the orthosteric binding site (OBS) into a secondary, extended binding pocket (EBP), forming additional interactions. scispace.com

Key interactions identified in docking studies are summarized below:

| Ligand Moiety | Interacting Residue(s) | Type of Interaction | Target Receptor Example |

| Indole | Cys118, Trp386, Phe198 | Hydrophobic | Dopamine D2 nih.gov |

| Protonated Piperazine Nitrogen | Asp114 | Electrostatic / Salt Bridge | Dopamine D2 nih.govscispace.com |

| Arylpiperazine | Trp100, Phe389, Tyr408 | Aromatic / Hydrogen Bond | Dopamine D2 (in EBP) scispace.com |

Molecular docking algorithms calculate a score that estimates the binding affinity between the ligand and the protein. chemmethod.com A lower, more negative docking score generally signifies a higher predicted binding affinity, indicating a more stable ligand-protein complex. chemmethod.com These predictions are crucial for prioritizing compounds for synthesis and experimental testing. For instance, docking studies on a series of 1-(piperazin-1-ylmethyl)-1H-indole derivatives against the T. brucei phosphofructokinase (PFK) enzyme identified compounds with the highest dock pose scores, suggesting they would be the most potent inhibitors. nih.gov

The predicted binding orientation, or pose, provides a 3D model of how the ligand sits (B43327) within the active site. This visual information is invaluable for medicinal chemists to understand structure-activity relationships (SAR) and to design modifications that could enhance binding. For example, simulations have shown that indole-piperazine derivatives can adopt a binding mode similar to that of the known antipsychotic drug risperidone (B510) at the D2 receptor. nih.gov

Molecular Dynamics Simulations to Understand Conformational Changes and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. chemmethod.com MD simulations track the movements of every atom in the ligand-receptor complex over time, typically on the nanosecond scale, providing insights into the stability of the complex and any conformational changes that may occur upon ligand binding. chemmethod.com

These simulations are performed under conditions that mimic the physiological environment, with defined temperature and pressure. chemmethod.com By analyzing the trajectory of the simulation, researchers can assess the stability of key interactions, such as hydrogen bonds and salt bridges, that were predicted by docking. An MD simulation can confirm whether the ligand remains stably bound in its initial docked pose or if it shifts to an alternative, more favorable conformation. chemmethod.com For example, MD simulations run on ligand-D2 receptor complexes showed that the binding of a specific molecule made the receptor more stable compared to its complex with risperidone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. mdpi.com

2D-QSAR models are based on molecular descriptors derived from the two-dimensional representation of a molecule. ijpsr.com These descriptors can include physicochemical properties (like hydrophobicity and molar refractivity), electronic properties, and topological indices that describe molecular size and branching. ijpsr.commdpi.com

For indole and piperazine derivatives, 2D-QSAR studies have successfully created models to predict activities like antioxidant potential and selective COX-2 inhibition. ijpsr.commdpi.com Multiple Linear Regression (MLR) is a common statistical technique used to build the QSAR equation. ijpsr.com A statistically significant model is characterized by a high squared correlation coefficient (r²) and a high cross-validated squared correlation coefficient (q²), which indicates the model's predictive power. ijpsr.com For example, a 2D-QSAR model for indole derivatives as COX-2 inhibitors achieved an r² of 0.9382 and a q² of 0.8557, indicating a robust and predictive model. ijpsr.com Such models help identify which descriptors, and therefore which structural properties, are most important for the desired biological activity. ijpsr.commdpi.com

Example of a 2D-QSAR Model for Indole Derivatives: ijpsr.com

| Model Quality Metric | Value | Interpretation |

| r² (squared correlation coefficient) | 0.9382 | High correlation between descriptors and activity. |

| q² (cross-validated r²) | 0.8557 | Good internal predictive power. |

| pred_r² (predictive r² for test set) | 0.7443 | Good external predictive power. |

3D-QSAR methods take the three-dimensional structure of molecules into account. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around a set of aligned molecules. nih.gov These fields are then correlated with biological activity to build a predictive 3D model. The results are often visualized as contour maps, highlighting regions where, for example, bulky groups or positive charges would increase or decrease activity. nih.gov

These studies are also crucial for pharmacophore elucidation. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.com 3D-QSAR studies on indole-piperazine and related derivatives have successfully developed pharmacophore models. nih.govresearchgate.net These models might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. nih.govresearchgate.net

A 3D-QSAR study on indole derivatives targeting multiple receptors developed CoMFA and CoMSIA models with good statistical validation (q² values of 0.625 and 0.523, respectively). nih.gov Another study on indole derivatives as antiamyloidogenic agents generated a 3D-QSAR model that could satisfactorily predict the activity of an external test set of molecules. mdpi.com These models serve as powerful guides for the prospective design of new ligands with improved potency. mdpi.com

Ligand-Based and Structure-Based Drug Design Strategies for Optimization

The optimization of lead compounds like "(R)-3-(Piperazin-2-ylmethyl)-1H-indole" into clinical candidates often relies on a combination of ligand-based and structure-based drug design strategies. These computational techniques leverage information from known active molecules and the three-dimensional structure of the biological target, respectively, to guide the synthesis of improved analogs.

Ligand-Based Drug Design:

In the absence of a high-resolution structure of the biological target, ligand-based methods are employed. These strategies are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific target. For indole-piperazine derivatives, a typical pharmacophore model might include a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor, a hydrophobic aromatic region (the indole ring), and a positively ionizable feature (the piperazine nitrogen). nih.gov By screening virtual libraries of compounds against such a pharmacophore, novel and potent molecules can be identified.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indole-piperazine analogs, QSAR models can be developed to predict the impact of various substituents on the indole ring or the piperazine moiety on their binding affinity or functional activity. These models can guide the selection of substituents to enhance desired properties. For instance, studies on related indole derivatives have shown that substitutions at different positions of the indole ring can significantly affect their binding affinity for various receptors. nih.gov

Structure-Based Drug Design:

When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool for optimization.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For "this compound," docking studies can elucidate the specific interactions between the compound and the amino acid residues in the binding site of a target receptor or enzyme. For example, docking studies on related arylpiperazine derivatives have highlighted the importance of interactions with specific residues in serotonin (B10506) and dopamine receptors. mdpi.com The insights gained from docking can guide the modification of the lead compound to improve its binding affinity and selectivity. For instance, identifying an unoccupied pocket in the binding site could prompt the addition of a functional group to the ligand to form a new favorable interaction. Molecular docking has been successfully used to study the binding of various indole-piperazine derivatives to targets such as kinases, the androgen receptor, and integrins. nih.govnih.govnih.gov

Virtual Screening: Structure-based virtual screening involves docking large libraries of compounds into the binding site of a target protein to identify potential hits. mdpi.comresearchgate.netnih.govacs.org This approach can be used to explore a vast chemical space and identify novel scaffolds or derivatives of "this compound" with desired biological activities.

The following table summarizes the application of these computational methods in the study of indole-piperazine derivatives, based on findings for analogous compounds.

| Computational Method | Application Example for Indole-Piperazine Analogs | Key Findings and Optimization Insights |

| Pharmacophore Modeling | Identification of key features for serotonin receptor antagonists. | The model typically includes an aromatic ring, a hydrogen bond donor, and a basic nitrogen center. This guides the design of new derivatives with improved receptor affinity. |

| QSAR | Relating substituent effects to binding affinity at opioid receptors. | Studies on N-piperidinyl indoles revealed that substitutions at the 2-position of the indole generally lead to higher binding affinity at mu-opioid (MOP) receptors compared to 3-substituted analogs. nih.gov |

| Molecular Docking | Predicting the binding mode of arylpiperazine derivatives in serotonin and dopamine receptors. mdpi.com | Elucidates key hydrogen bonding and hydrophobic interactions, suggesting modifications to enhance potency and selectivity. For example, the protonated piperazine often forms a crucial ionic interaction with an aspartate residue in the receptor. nih.gov |

| Virtual Screening | Discovery of novel indole acylguanidines as BACE1 inhibitors. researchgate.net | Identified weak fragment hits that were subsequently optimized into potent inhibitors through structure-based design. |

The iterative application of these computational strategies, in conjunction with synthetic chemistry and biological testing, is a cornerstone of modern drug discovery, enabling the efficient optimization of promising lead compounds like "this compound."

Advanced Research Methodologies and Techniques

In Vitro Biological Assay Development and Optimization for Compound Screening

The initial step in characterizing the biological activity of a compound such as (R)-3-(Piperazin-2-ylmethyl)-1H-indole involves the development and optimization of in vitro assays. These assays are fundamental for screening the compound and its analogs to determine their biological effects.

For a compound with a piperazine-indole scaffold, assays could be designed to investigate its activity on various potential targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. For instance, in the study of related indole-piperazine derivatives, researchers have developed enzymatic assays to measure the inhibition of specific enzymes like histone deacetylase 6 (HDAC6), where potent inhibition was observed in the nanomolar range. nih.gov

The development process for such assays includes several critical steps:

Target Identification: Determining the most likely biological targets based on the compound's structure and the activities of similar molecules.

Assay Design: Selecting the appropriate assay format, which could be a cell-based assay measuring a physiological response or a biochemical assay measuring the activity of an isolated target protein.

Optimization: Fine-tuning assay parameters such as substrate concentration, incubation time, and temperature to ensure robustness, reproducibility, and a suitable signal window for screening.

Validation: Confirming that the assay can reliably detect the activity of known active and inactive compounds.

A common type of assay for screening compounds is the cell-based reporter assay. For example, in the study of 3-substituted-indole derivatives as H3 receptor antagonists, a CRE-driven luciferase assay was used to quantify the antagonistic activity of the compounds. nih.gov

Table 1: Representative In Vitro Assay Formats

| Assay Type | Principle | Example Application for Indole-Piperazine Analogs |

| Enzymatic Assay | Measures the effect of the compound on the activity of a purified enzyme. | Determining the IC50 value for HDAC6 inhibition. nih.gov |

| Cell-Based Reporter Assay | Measures changes in the expression of a reporter gene (e.g., luciferase) linked to a specific signaling pathway. | Quantifying H3 receptor antagonism. nih.gov |

| Binding Assay | Measures the affinity of the compound for its molecular target. | Determining the Ki value for receptor binding. nih.gov |

| Functional Assay | Measures a physiological response in cells, such as calcium mobilization or changes in membrane potential. | Assessing the effect on ion channel function. |

Biophysical Techniques for Ligand-Target Characterization (e.g., SPR, ITC, MST)

Once a compound shows activity in initial in vitro assays, biophysical techniques are employed to characterize the direct interaction between the ligand (the compound) and its biological target. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to its target. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

MicroScale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding of a ligand. It is a highly sensitive technique that can determine binding affinities in solution with low sample consumption.

While no specific SPR, ITC, or MST data for this compound is publicly available, these techniques are standard practice in modern drug discovery for validating and characterizing ligand-target interactions.

Advanced Spectroscopic Methods for Structural and Mechanistic Elucidation (e.g., NMR, X-ray Crystallography of Co-crystals)

To understand the compound's structure and its binding mode at an atomic level, advanced spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and conformation of a molecule in solution. For a novel compound like this compound, 1H and 13C NMR would be used to confirm its identity and purity. Advanced NMR techniques, such as NOESY, can be used to determine the three-dimensional structure of the compound and to study its interaction with a target protein. For instance, dynamic NMR has been used to characterize the conformational changes in novel N,N'-substituted piperazines. beilstein-journals.orgresearchgate.net

X-ray Crystallography of Co-crystals: This powerful technique provides a high-resolution, three-dimensional structure of a compound co-crystallized with its target protein. This information is invaluable for understanding the specific molecular interactions that govern binding and for guiding structure-based drug design. While the crystal structure of this compound or its co-crystals is not published, related structures, such as those of novel N,N'-substituted piperazines, have been determined by X-ray diffraction. beilstein-journals.orgresearchgate.net

Table 2: Spectroscopic Data for a Related Piperazine (B1678402) Derivative This table is illustrative and based on data for a different but related compound, as specific data for this compound is not available.

| Technique | Data Type | Information Gained |

| ¹H NMR | Chemical shifts (ppm), coupling constants (Hz) | Proton environment, connectivity |

| ¹³C NMR | Chemical shifts (ppm) | Carbon skeleton |

| X-ray Crystallography | Unit cell dimensions, atomic coordinates | 3D molecular structure, bond lengths, bond angles |

High-Throughput Screening (HTS) Approaches for Analog Discovery and Lead Identification

HTS is a key technology in modern drug discovery that allows for the rapid screening of large libraries of compounds to identify those with desired biological activity. For a compound like this compound that shows promise, HTS can be used to screen for analogs with improved potency, selectivity, or pharmacokinetic properties.

The process typically involves:

Library Selection: Choosing a diverse library of compounds, which may include commercially available libraries or custom-synthesized analogs of the initial hit.

Assay Miniaturization: Adapting the in vitro assay to a high-density format (e.g., 384- or 1536-well plates) to allow for the screening of thousands of compounds per day.

Robotics and Automation: Using automated liquid handling and detection systems to perform the screening in a highly efficient and reproducible manner.

Data Analysis: Employing sophisticated software to analyze the large datasets generated and to identify "hits" that meet predefined activity criteria.

A triple high-throughput screening approach has been utilized to identify small molecules that can increase the release of extracellular vesicles and enhance immunogenicity. nih.gov While no specific HTS campaigns for analogs of this compound have been reported, this methodology would be a logical next step in a research program aimed at developing this compound scaffold.

Future Directions and Research Perspectives for R 3 Piperazin 2 Ylmethyl 1h Indole

Exploration of Novel Biological Targets for Indole-Piperazine Hybrids with Chiral Specificity

The indole (B1671886) and piperazine (B1678402) moieties are privileged structures in drug discovery, known to interact with a wide array of biological targets. The future exploration of (R)-3-(Piperazin-2-ylmethyl)-1H-indole will focus on identifying novel protein interactions where its specific stereochemistry provides a distinct advantage. While research on this exact molecule is nascent, studies on related indole-piperazine hybrids have revealed a range of activities, suggesting promising avenues for investigation.

Key research areas will include:

Oncology: Indole derivatives have shown potent anticancer activities by targeting various mechanisms, including the inhibition of histone deacetylases (HDACs) and protein kinases. The specific spatial arrangement of the (R)-enantiomer could lead to selective inhibition of cancer-related targets, potentially offering improved therapeutic windows and reduced off-target effects. For instance, novel indole-piperazine derivatives have been synthesized and evaluated for their anticancer activities against various cell lines, with some compounds showing promising cytotoxicity. nih.gov

Neurodegenerative Diseases: The piperazine scaffold is a common feature in drugs targeting the central nervous system. Future research could explore the potential of this compound as a modulator of neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, or as an inhibitor of enzymes implicated in neurodegeneration. Multi-target directed ligands (MTDLs) based on piperazine-quinoline hybrids have been designed to combat the complex nature of Alzheimer's disease by targeting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and metal chelation. researchgate.netresearchgate.net

Infectious Diseases: The indole-piperazine core has demonstrated significant potential in the development of new antibacterial and antituberculosis agents. nih.govrsc.org The (R)-configuration may enhance binding to bacterial enzymes or other targets, overcoming existing resistance mechanisms. Research into novel indole-piperazine derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Potential Biological Targets for Chiral Indole-Piperazine Hybrids

| Therapeutic Area | Potential Biological Target | Rationale based on Related Compounds |

| Oncology | Histone Deacetylases (HDACs), Protein Kinases | Indole derivatives are known HDAC inhibitors; piperazine scaffolds are common in kinase inhibitors. |

| Neurodegenerative Diseases | Dopamine Receptors, Serotonin Receptors, Cholinesterases | Piperazine is a key pharmacophore for CNS-active drugs; related hybrids show anticholinesterase activity. researchgate.netresearchgate.net |

| Infectious Diseases | Bacterial Cell Wall Synthesis Enzymes, DNA Gyrase | Indole-piperazine hybrids exhibit potent antibacterial and antituberculosis activity. nih.govrsc.org |

Development of More Efficient and Stereoselective Synthetic Routes

A critical bottleneck in the exploration of chiral compounds is the availability of efficient and stereoselective synthetic methods. Future research will need to focus on developing robust and scalable routes to obtain enantiomerically pure this compound.

Current and future strategies may include:

Asymmetric Synthesis: The development of novel catalytic asymmetric methods will be paramount. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the piperazine ring or its attachment to the indole nucleus.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, can provide a straightforward entry to the desired (R)-enantiomer.

Enzymatic Resolution: Biocatalytic methods, employing enzymes that can selectively react with one enantiomer in a racemic mixture, offer a green and efficient alternative for obtaining the pure (R)-isomer.

Recent advancements in the synthesis of piperazine-containing compounds have highlighted several general strategies that could be adapted for the target molecule. researchgate.net The synthesis of novel chiral piperazine derivatives has been achieved through methods like the condensation of diamines with ketones derived from natural products like β-pinene. researchgate.net

Integration of Multi-Omics Data in Mechanistic Studies of Cellular Responses

To fully understand the therapeutic potential and mechanism of action of this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive picture of how this compound affects cellular processes.

Future research in this area will involve:

Target Identification and Validation: Multi-omics analysis of cells treated with the compound can help identify the primary biological targets and downstream signaling pathways that are modulated. Recent studies have successfully used multi-omics approaches to elucidate the synergistic mechanisms of complex extracts in diseases like rheumatoid arthritis. nih.gov

Biomarker Discovery: Identifying biomarkers that correlate with the compound's efficacy and toxicity will be crucial for patient stratification and personalized medicine in future clinical applications.

Understanding Resistance Mechanisms: For applications in oncology and infectious diseases, multi-omics can help to elucidate the mechanisms by which cells or pathogens might develop resistance to the compound.

Design of Next-Generation Chiral Indole-Piperazine Scaffolds with Tuned Biological Selectivity and Potency

Building upon the knowledge gained from the initial studies of this compound, the design of next-generation analogs with improved properties will be a key future direction. This will involve a rational, structure-based drug design approach.

Key design strategies will include:

Scaffold Hopping and Decoration: Systematically modifying the indole and piperazine rings with various substituents can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The versatile nature of the piperazine scaffold allows for easy modification to achieve desired pharmacological activities. researchgate.netnih.gov

Hybrid Molecule Design: Combining the (R)-indole-piperazine scaffold with other known pharmacophores can lead to the development of multi-target ligands with enhanced efficacy. The design of hybrid molecules, such as piperazine-quinoline hybrids, has shown promise in developing agents for complex diseases like Alzheimer's. researchgate.netresearchgate.net

Computational Modeling: Molecular docking and dynamic simulations will play a crucial role in predicting the binding modes of new analogs to their biological targets, guiding the synthetic efforts towards more potent and selective compounds. Computational approaches have been successfully used in the design of novel chiral piperazine derivatives. researchgate.net

Q & A

Q. What are the established synthetic routes for (R)-3-(Piperazin-2-ylmethyl)-1H-indole, and what key reaction conditions are critical for stereochemical control?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

- Condensation reactions between indole derivatives and piperazine precursors. For example, 3-formyl-1H-indole-2-carboxylic acid can react with piperazine analogs under reflux with acetic acid and sodium acetate to form the target compound .

- Chiral resolution or asymmetric synthesis is essential for stereochemical control. Enantiomeric purity may require chiral catalysts or chromatography, as seen in similar indole-piperazine derivatives .

- Critical conditions include temperature control (reflux at 100–120°C), solvent selection (acetic acid or pyridine), and stoichiometric ratios (1.1:1 for aldehyde-to-amine reactions) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3350 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., indole H-2/H-3 signals at δ 7.2–7.8 ppm) and confirms stereochemistry via coupling constants .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally related 3-(piperidin-4-yl)-1H-indole derivatives .

- Melting point analysis : Cross-referenced with literature (e.g., 113–115°C for analogous indole-piperazine compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies vs. binding assays : Reconcile discrepancies by refining computational models (e.g., adjusting protonation states of the piperazine nitrogen) and validating with competitive radioligand assays .

- Dynamic simulations : Use molecular dynamics (MD) to assess conformational flexibility of the piperazine ring, which may alter receptor interactions .

- Meta-analysis : Compare datasets from structurally similar compounds (e.g., 5-HT1A receptor agonists with 3-(piperidin-4-yl)-1H-indole scaffolds) to identify trends .

Q. What strategies optimize the synthetic yield of this compound while maintaining enantiomeric purity?

Methodological Answer:

- Catalytic asymmetric synthesis : Employ chiral auxiliaries (e.g., (S)-BINOL) or enzymes (e.g., lipases) to enhance enantioselectivity .

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups on the piperazine nitrogen to prevent racemization during acidic conditions .

- Process optimization : Increase yield via microwave-assisted synthesis (reduces reaction time) or flow chemistry (improves mixing efficiency) .

Q. How do structural modifications at the piperazine moiety influence the binding affinity of this compound to serotonin receptors?

Methodological Answer:

- N-Alkylation : Introducing methyl or benzyl groups (e.g., 4-benzylpiperazine) modulates lipophilicity and hydrogen-bonding capacity, affecting 5-HT1A/5-HT2A selectivity .

- Ring expansion : Replace piperazine with homopiperazine to assess steric effects on receptor docking .

- Electron-withdrawing substituents : Fluorine or nitro groups at the piperazine 2-position enhance binding via dipole interactions, as seen in sertindole analogs .

Q. What experimental and computational approaches are recommended to analyze contradictory cytotoxicity data in this compound derivatives?

Methodological Answer:

- Dose-response profiling : Re-evaluate IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific toxicity .

- Metabolic stability assays : Test hepatic microsome stability to determine if cytotoxicity arises from reactive metabolites .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with toxicity to identify problematic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.